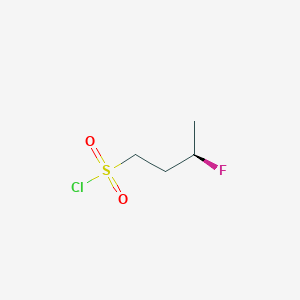

(3R)-3-fluorobutane-1-sulfonyl chloride

Description

Significance of Chirality in Fluorinated Organic Molecules

Chirality is a fundamental property of molecules that has profound implications for their biological activity. The three-dimensional arrangement of atoms in a chiral molecule can lead to differential interactions with biological targets, which are themselves chiral. bldpharm.comgoogle.com The introduction of fluorine into chiral molecules can significantly modulate their physicochemical properties, such as metabolic stability, binding affinity, and bioavailability. google.com Fluorine's high electronegativity and small size can alter the electronic landscape of a molecule and influence its conformation, leading to enhanced potency and selectivity. Consequently, the development of methods for the stereoselective synthesis of chiral fluorinated compounds is of paramount importance.

The presence of a stereogenic center bearing a fluorine atom, as is the case in the butanyl backbone of (3R)-3-fluorobutane-1-sulfonyl chloride, is a key structural motif. The specific stereochemistry, designated as (R), is crucial, as different enantiomers of a fluorinated drug can exhibit vastly different pharmacological and toxicological profiles. bldpharm.com

Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates and Reagents in Organic Chemistry

Sulfonyl chlorides are a highly versatile class of organic compounds characterized by the -SO₂Cl functional group. They are widely recognized as important intermediates in the synthesis of a vast array of organic molecules, including sulfonamides, sulfonate esters, and sulfones. The strong electron-withdrawing nature of the sulfonyl group makes the chlorine atom a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols.

This reactivity is central to their role in medicinal chemistry, where the sulfonamide linkage is a common feature in many marketed drugs. Beyond their use in forming stable sulfonamide bonds, sulfonyl chlorides also serve as precursors for other functional groups and are employed in the protection of sensitive functionalities during multi-step syntheses. The reactivity of sulfonyl chlorides can be influenced by the nature of the organic substituent, allowing for fine-tuning of their synthetic utility.

Historical Context of Chiral Organosulfur Compounds in Asymmetric Transformations

The use of chiral organosulfur compounds in asymmetric synthesis has a rich history. Early work in this area focused on the use of chiral sulfoxides as auxiliaries to control the stereochemical outcome of reactions. These compounds, where the chirality is centered on the sulfur atom, have been instrumental in the development of methods for the diastereoselective formation of carbon-carbon and carbon-heteroatom bonds.

Over the years, the repertoire of chiral organosulfur reagents has expanded to include a variety of structures that serve as chiral ligands for metal-catalyzed reactions and as organocatalysts. The development of synthetic methods to access enantiomerically pure sulfinyl compounds and their derivatives has been a continuous area of research, leading to more efficient and selective asymmetric transformations. The knowledge gained from these studies provides a valuable framework for understanding the potential applications of novel chiral organosulfur compounds like this compound.

Overview of Advanced Research Directions for this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests several promising avenues for future investigation. As a chiral, fluorinated electrophile, it is a prime candidate for the synthesis of novel, enantiomerically pure sulfonamides and sulfonate esters with potential biological activity.

Key research directions would likely involve:

Asymmetric Synthesis: Utilizing this compound as a chiral building block to introduce the (3R)-3-fluorobutane-1-sulfonyl moiety into complex molecules. This could involve reactions with prochiral nucleophiles or the use of this compound in diastereoselective reactions.

Medicinal Chemistry: The synthesis of libraries of sulfonamides derived from this compound for screening against various biological targets. The combination of the chiral fluorinated butane (B89635) chain and the sulfonamide group could lead to the discovery of new therapeutic agents.

Catalysis: The development of novel chiral ligands for asymmetric catalysis, where the (3R)-3-fluorobutane-1-sulfonyl group could impart unique steric and electronic properties to the catalytic system.

Detailed research into the synthesis, reactivity, and applications of this compound is needed to fully realize its potential in these areas. The following table provides basic information about this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2381005-34-9 |

| Molecular Formula | C₄H₈ClFO₂S |

| Molecular Weight | 174.62 g/mol |

| Chemical Structure | CH₃CH(F)CH₂CH₂SO₂Cl |

Structure

3D Structure

Properties

Molecular Formula |

C4H8ClFO2S |

|---|---|

Molecular Weight |

174.62 g/mol |

IUPAC Name |

(3R)-3-fluorobutane-1-sulfonyl chloride |

InChI |

InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3/t4-/m1/s1 |

InChI Key |

FEOLQWPKFMSUDZ-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CCS(=O)(=O)Cl)F |

Canonical SMILES |

CC(CCS(=O)(=O)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 3r 3 Fluorobutane 1 Sulfonyl Chloride

Strategies for the Preparation of Chiral Fluorinated Butane (B89635) Scaffolds

Constructing the core structure of (3R)-3-fluorobutane-1-sulfonyl chloride necessitates methodologies that can establish the stereocenter at the C-3 position with a fluorine substituent. This can be achieved by either introducing fluorine stereoselectively onto a pre-existing alkyl chain or by building the carbon skeleton in an enantioselective manner.

Stereoselective Introduction of Fluorine into Alkyl Chains

One of the most common strategies for creating chiral fluorinated molecules involves the stereoselective fluorination of a precursor molecule, often a chiral alcohol. Deoxyfluorination reactions can convert a secondary alcohol, such as (R)-butane-1,3-diol, into the desired (3R)-fluoroalkane. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are frequently employed for this transformation. These reactions typically proceed through an SN2 mechanism, resulting in an inversion of configuration at the stereocenter. Therefore, to obtain the (3R) product, the starting alcohol would need to have an (S) configuration at the C-3 position.

Another approach involves the nucleophilic substitution of a suitable leaving group, such as a tosylate or mesylate, with a fluoride (B91410) source like potassium fluoride or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org This method also follows an SN2 pathway, leading to inversion of stereochemistry.

| Method | Typical Reagent | Stereochemical Outcome | Key Considerations |

|---|---|---|---|

| Deoxyfluorination of Alcohols | DAST, Deoxo-Fluor | Inversion (SN2) | Requires chiral alcohol precursor. |

| Nucleophilic Substitution | KF, TBAF on sulfonate esters | Inversion (SN2) | Requires precursor with a good leaving group. |

| Electrophilic Fluorination | Selectfluor® | Variable | Often used with chiral catalysts for enantioselectivity. rsc.orgchemistryviews.org |

Electrophilic fluorination using reagents like Selectfluor® in combination with chiral catalysts can also be employed to introduce fluorine enantioselectively, particularly on substrates such as α-branched aldehydes. rsc.orgchemistryviews.org

Enantioselective Construction of the Butane Carbon Skeleton

An alternative to introducing fluorine onto an existing chain is to construct the chiral carbon framework from the outset. This can be achieved through various asymmetric synthesis techniques. For instance, the asymmetric reduction of a ketone precursor, 4-fluoro-2-butanone, using chiral reducing agents or catalysts can yield the chiral alcohol (R)-4-fluorobutan-2-ol.

Organocatalysis provides powerful tools for building chiral scaffolds. nih.govrsc.org For example, an intramolecular Michael reaction or a Diels-Alder reaction could be designed to create the desired stereocenter. nih.gov Additionally, methods involving the enantioselective addition of organoboron reagents to fluoroketones have been developed, which could be adapted for this purpose. nih.gov Starting from readily available chiral building blocks, such as derivatives of amino acids or sugars, is another viable strategy. niscpr.res.innih.gov For example, a chiral starting material like (R)-3-aminobutanol can be synthesized and then chemically modified to introduce the fluorine and sulfonyl chloride groups. google.comgoogle.com

Pathways for Sulfonyl Chloride Formation

Once the chiral fluorinated butane scaffold, such as (3R)-3-fluorobutan-1-ol or a related intermediate, is obtained, the next critical step is the formation of the sulfonyl chloride group at the C-1 position. Several reliable methods are available for this transformation.

Conversion from Chiral Fluorinated Alcohols via Halogenation (e.g., Thionyl Chloride Mediated)

A common route to sulfonyl chlorides from alcohols is a multi-step process. The alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate. youtube.compearson.comlibretexts.org This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. youtube.comchegg.com Importantly, this step proceeds with retention of configuration at the carbon atom of the alcohol. youtube.comlibretexts.orgchegg.com The resulting sulfonate ester is an excellent leaving group and can be displaced by a thiol to form a thioether. Subsequent oxidative chlorination of the thioether yields the sulfonyl chloride.

Direct conversion of an alcohol to a sulfonyl chloride is less common but can be achieved under specific conditions.

Oxidative Chlorination of Thiols and Disulfides

If a chiral fluorinated thiol, (3R)-3-fluorobutane-1-thiol, is synthesized, it can be directly converted to the target sulfonyl chloride through oxidative chlorination. acs.org A variety of reagents can accomplish this, including chlorine gas in an aqueous medium. organic-chemistry.orgrsc.org Milder and more modern methods utilize reagents like N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The latter system is highly reactive and can convert thiols to sulfonyl chlorides in very short reaction times under mild conditions. organic-chemistry.orgresearchgate.net Disulfides can also be subjected to oxidative chlorination to yield the corresponding sulfonyl chlorides. organic-chemistry.org

| Reagent System | Conditions | Advantages | Reference |

|---|---|---|---|

| Aqueous Chlorine (Cl2/H2O) | Typically aqueous media | Traditional, effective | organic-chemistry.orgrsc.org |

| H2O2 / SOCl2 | Mild, room temperature | Fast, high yield, green oxidant (H2O byproduct) | organic-chemistry.orgresearchgate.net |

| N-Chlorosuccinimide (NCS) / HCl | Dilute acid | Good yields | organic-chemistry.org |

| Nitrate (B79036) salt / Chlorotrimethylsilane | Mild | Efficient, excellent yields | organic-chemistry.org |

Transformations from Sulfonic Acids (e.g., TAPC-Promoted)

Should the synthesis proceed through the corresponding sulfonic acid, (3R)-3-fluorobutane-1-sulfonic acid, this intermediate can be converted to the sulfonyl chloride. Classic reagents for this transformation include phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2), often with a catalytic amount of dimethylformamide (DMF). researchgate.net

More recently, milder and more efficient reagents have been developed. One such reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). researchgate.netorganic-chemistry.orgthieme-connect.com The TAPC-promoted synthesis of sulfonyl chlorides from sulfonic acids proceeds under mild, solvent-free conditions at room temperature, offering short reaction times and high efficiency. organic-chemistry.orgthieme-connect.com This method is compatible with a range of functional groups, making it a valuable alternative to harsher traditional methods. organic-chemistry.org

Synthesis from Sulfonamides (e.g., Pyrylium (B1242799) Salt Activated)

The conversion of primary sulfonamides into sulfonyl chlorides represents a valuable synthetic route, particularly for complex molecules where traditional methods involving harsh reagents are not feasible. nih.gov A modern approach utilizes a pyrylium salt, such as Pyry-BF4, to activate the chemically robust sulfonamide group. researchgate.netresearchgate.net This method is notable for its mild conditions and high functional group tolerance. nih.govnih.gov

The reaction capitalizes on the pyrylium salt's ability to activate the poorly nucleophilic NH2 group of the sulfonamide. researchgate.net This activation facilitates the formation of a sulfonyl chloride, which is one of the most versatile electrophiles in organic synthesis. nih.govresearchgate.net The process is highly selective for primary sulfonamides and can be performed in the presence of sensitive functional groups, making it suitable for late-stage functionalization of intricate molecular architectures. nih.govnih.gov A chloride source, typically magnesium chloride (MgCl2), is used in conjunction with the activating agent. nih.gov This methodology allows for the efficient synthesis of not only sulfonyl chlorides but also other derivatives like sulfonates, sulfides, and sulfonyl fluorides by engaging various nucleophiles in the transformation. researchgate.netnih.gov

Table 1: Key Reagents in Pyrylium Salt-Mediated Sulfonyl Chloride Synthesis

| Reagent | Formula | Role in Synthesis | Reference |

|---|---|---|---|

| Pyrylium tetrafluoroborate | Pyry-BF4 | Activating agent for the sulfonamide NH2 group | researchgate.net, nih.gov |

| Magnesium Chloride | MgCl2 | Chloride source | nih.gov, nih.gov |

Chiral Resolution and Deracemization Techniques Applied to Sulfonyl Chlorides

Achieving the specific (3R) stereochemistry of this compound requires stereoselective synthesis or the resolution of a racemic mixture. While the chirality in this target molecule resides on the alkyl chain rather than a stereogenic sulfur center, resolution techniques are often applied to chiral intermediates, including sulfonyl chlorides themselves or their precursors.

One established method is diastereomeric resolution . This strategy involves reacting a racemic sulfonyl chloride with a single enantiomer of a chiral resolving agent, such as a chiral amine. acs.org This reaction produces a mixture of diastereomers. Since diastereomers possess different physical properties (e.g., solubility, chromatographic retention), they can be separated using standard laboratory techniques like crystallization or chromatography. acs.org Following separation, the chiral auxiliary is chemically cleaved to release the desired enantiomerically pure sulfonyl chloride.

Another relevant approach is kinetic resolution . In this technique, a racemic mixture is subjected to a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For instance, studies on the related sulfinyl chlorides have demonstrated catalytic enantioselective reactions using cinchona alkaloid catalysts. nih.gov A similar principle could be applied to sulfonyl chlorides, where one enantiomer is selectively converted to a different product, allowing the unreacted, enantiomerically enriched sulfonyl chloride to be recovered.

Advanced strategies in modern stereoselective synthesis can also be considered. For example, desymmetrizing enantioselective reactions, such as the hydrolysis of in situ-generated symmetric aza-dichlorosulfonium intermediates, have been developed for the preparation of chiral sulfonimidoyl chlorides. researchgate.netacs.org While distinct from the target molecule, these methods highlight the ongoing development of sophisticated techniques to create chiral sulfur-containing compounds.

Table 2: Comparison of Chiral Separation and Synthesis Strategies

| Technique | Principle | Application to Sulfonyl Chlorides | Reference |

|---|---|---|---|

| Diastereomeric Resolution | Reaction with a chiral auxiliary to form separable diastereomers. | A racemic sulfonyl chloride is derivatized with an enantiopure amine or alcohol. | acs.org |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | One enantiomer of a racemic sulfonyl chloride reacts faster, leaving the other enriched. | nih.gov |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and enhance safety. rsc.org The synthesis of sulfonyl chlorides, including this compound, can be made more sustainable by moving away from traditional reagents and conditions. researchgate.net

Conventional methods often employ harsh and toxic chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2), which generate considerable hazardous waste. nih.gov Green alternatives focus on safer reagents, milder conditions, and improved atom economy.

One sustainable approach involves the oxidative chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net This method is advantageous because the starting materials are readily accessible, and the reaction is operationally simple. organic-chemistry.org Crucially, the water-soluble byproduct, succinimide, can be recovered and recycled back into the NCS reagent using sodium hypochlorite (B82951) (bleach), making the process more sustainable. researchgate.netorganic-chemistry.org

Another green strategy is the oxyhalogenation of thiols or disulfides using oxone as the oxidant in water. rsc.org Water is an ideal green solvent, and this method provides sulfonyl chlorides rapidly and efficiently under mild, room-temperature conditions. rsc.org A metal-free synthesis protocol has also been developed, which uses ammonium (B1175870) nitrate and oxygen as the terminal oxidant for the conversion of thiols to sulfonyl chlorides. rsc.org This approach significantly reduces the need for organic solvents during the isolation and purification steps. rsc.org These methods avoid hazardous reagents and often proceed with greater efficiency and less environmental impact. organic-chemistry.org

Table 3: Green Chemistry Approaches for Sulfonyl Chloride Synthesis

| Method | Key Reagents | Green Chemistry Principle | Reference |

|---|---|---|---|

| Chlorosulfonation of S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS), Thiourea | Use of recyclable byproducts, avoidance of hazardous reagents. | organic-chemistry.org, researchgate.net |

| Oxyhalogenation of Thiols | Oxone, KCl/KBr, Water | Use of a green solvent (water), mild reaction conditions. | rsc.org |

Applications of 3r 3 Fluorobutane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Asymmetric Synthesis of Chiral Fluorinated Compounds

The development of methodologies for the asymmetric synthesis of chiral fluorinated compounds is a cornerstone of contemporary organofluorine chemistry. These molecules are of immense interest in medicinal chemistry and materials science.

Enantioselective Construction of Chiral Fluorinated Alcohols

The synthesis of enantiomerically enriched fluorinated alcohols is a significant challenge. While numerous strategies exist for the synthesis of chiral alcohols, specific methods employing (3R)-3-fluorobutane-1-sulfonyl chloride for the enantioselective construction of chiral fluorinated alcohols have not been reported in the peer-reviewed literature.

Synthesis of Chiral Fluorinated Amines and Amino Acids

Chiral fluorinated amines and their corresponding amino acid derivatives are crucial components of many pharmaceuticals and agrochemicals. Despite the potential of this compound as a chiral electrophile or as a precursor to a chiral auxiliary for the synthesis of these valuable compounds, no studies have been published to date that describe such applications.

Formation of Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are prevalent in a vast number of bioactive molecules. The incorporation of a fluorine-containing chiral fragment into a heterocyclic core can profoundly influence its biological activity. Nevertheless, the utility of this compound in the diastereoselective or enantioselective synthesis of fluorinated heterocyclic systems remains an uncharted area of research.

Incorporation into Complex Molecular Architectures

The synthesis of complex, biologically active molecules often relies on the use of highly functionalized and stereochemically defined building blocks.

Advanced Intermediates in Natural Product Synthesis

The strategic incorporation of fluorine into natural product analogues can lead to compounds with enhanced biological properties. While the potential for this compound to serve as a chiral, fluorinated building block in the synthesis of complex natural products is theoretically plausible, there are currently no documented instances of its use in this context.

Precursors for Novel Materials (e.g., Chiral Polymers)

The utilization of chiral building blocks is fundamental to the development of advanced materials with tailored properties. In this context, this compound emerges as a promising precursor for the synthesis of novel chiral polymers. The presence of a stereogenic center containing a fluorine atom introduces unique electronic and steric properties that can influence the macroscopic characteristics of the resulting polymeric materials.

The sulfonyl chloride moiety of this compound serves as a reactive handle for polymerization reactions. It can readily react with a variety of difunctional or multifunctional monomers, such as diamines, diols, or other nucleophilic species, to form polysulfonamides or polysulfonates. The incorporation of the chiral (3R)-3-fluorobutyl group along the polymer backbone or as a pendant group can impart chirality to the entire macromolecular structure.

The fluorine atom in the chiral side chain is expected to significantly impact the polymer's properties. Fluorinated polymers are well-known for their distinct characteristics, including low surface energy, high thermal stability, and chemical inertness. researchgate.netsciengine.comresearchgate.netmdpi.com The introduction of the chiral fluorinated moiety could lead to polymers with a unique combination of these properties, along with optical activity. Such materials could find applications in specialized areas like chiral chromatography, as selective membranes for enantiomeric separations, or in the development of advanced optical films.

While direct experimental data on the use of this compound for the synthesis of chiral polymers is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its high potential. The reactivity of the sulfonyl chloride group is a well-established tool for polymer synthesis, and the incorporation of chiral and fluorinated motifs is a recognized strategy for creating materials with unique functionalities.

Table 1: Potential Chiral Polymers Derived from this compound and Their Anticipated Properties

| Monomer Type | Resulting Polymer | Potential Properties |

| Chiral Diamine | Chiral Polysulfonamide | High thermal stability, chemical resistance, defined secondary structures (e.g., helices), potential for enantioselective recognition. |

| Achiral Diol | Chiral Polysulfonate | Optical activity, low surface energy, potential for use in specialized coatings and films. |

| Monomer with additional functional groups | Functional Chiral Polymer | Tailorable properties based on the functional group, potential for use in sensors or catalytic materials. |

Development of Novel Synthetic Methodologies Employing the Compound

The unique structural features of this compound also position it as a valuable tool in the development of novel synthetic methodologies, particularly in the realm of asymmetric synthesis. The combination of a chiral center, a fluorine atom, and a reactive sulfonyl chloride group offers opportunities for creating new stereoselective transformations.

In asymmetric catalysis, chiral sulfonyl chlorides can be employed as precursors to a variety of chiral ligands or catalysts. The sulfonyl group can be transformed into sulfonamides, sulfonates, or other sulfur-containing functionalities, which are common components of chiral ligands for transition metal catalysts. The presence of the fluorinated chiral side chain could exert a specific electronic and steric influence on the catalytic center, potentially leading to high levels of enantioselectivity in a range of chemical reactions.

Furthermore, the sulfonyl chloride itself can act as a chiral electrophile in reactions with nucleophiles. The stereochemistry at the 3-position can direct the approach of the nucleophile, leading to the formation of new stereogenic centers with high diastereoselectivity. This approach could be exploited in the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

Table 2: Potential Applications of this compound in Developing Synthetic Methodologies

| Area of Application | Role of this compound | Potential Outcome |

| Asymmetric Catalysis | Precursor for chiral ligands. | Development of new catalysts for enantioselective transformations (e.g., hydrogenations, C-C bond formations). |

| Diastereoselective Synthesis | Chiral electrophile. | Synthesis of complex molecules with multiple stereocenters with high stereocontrol. |

| Synthesis of Chiral Building Blocks | Introduction of the (3R)-3-fluorobutylsulfonyl moiety. | Creation of new, valuable chiral building blocks for use in medicinal chemistry and materials science. |

Spectroscopic and Stereochemical Elucidation Methods for Synthetic Intermediates and Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For chiral fluorinated molecules like (3R)-3-fluorobutane-1-sulfonyl chloride, specific NMR techniques are particularly powerful in assigning its constitution and stereochemistry.

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the butane (B89635) backbone. The presence of the fluorine atom and the sulfonyl chloride group significantly influences the chemical shifts of nearby protons due to their strong electron-withdrawing effects.

The coupling of protons to the adjacent fluorine atom (²J-H,F and ³J-H,F) results in the splitting of proton signals into doublets or more complex multiplets, providing key structural information. In cases where diastereomers might be present, for instance, during a synthetic step that is not perfectly stereoselective, ¹H NMR can be used to distinguish and quantify these isomers. chemsrc.com Diastereomers have different physical properties and, therefore, will exhibit distinct sets of peaks in the NMR spectrum, allowing for the determination of the diastereomeric ratio. jeolusa.com

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (CH₂) | 3.80 - 3.95 | m | - |

| H-2 (CH₂) | 2.20 - 2.40 | m | - |

| H-3 (CH) | 4.60 - 4.80 | dm | J-H,F ≈ 48 Hz |

| H-4 (CH₃) | 1.50 - 1.65 | dd | J-H,H ≈ 6.5 Hz, J-H,F ≈ 24 Hz |

Note: This is a hypothetical representation of expected ¹H NMR data.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of attached atoms. The carbon atom bonded to the fluorine (C-3) would show a characteristic large one-bond carbon-fluorine coupling constant (¹J-C,F), which is a definitive indicator of the fluorine's position. researchgate.net The carbon attached to the sulfonyl chloride group (C-1) would also be significantly deshielded.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling to Fluorine (J-C,F, Hz) |

| C-1 (CH₂) | 55.0 - 60.0 | ³J ≈ 4-6 |

| C-2 (CH₂) | 35.0 - 40.0 | ²J ≈ 18-22 |

| C-3 (CH) | 88.0 - 92.0 | ¹J ≈ 170-180 |

| C-4 (CH₃) | 18.0 - 22.0 | ²J ≈ 20-25 |

Note: This is a hypothetical representation of expected ¹³C NMR data.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorinated compounds. researchgate.net The ¹⁹F chemical shift is very sensitive to the electronic environment, making it a powerful tool for structural elucidation. capes.gov.brucsb.eduresearchgate.net For chiral molecules, ¹⁹F NMR is particularly valuable for determining enantiomeric purity. In the presence of a chiral solvating agent or a chiral derivatizing agent, the two enantiomers of a racemic mixture can be converted into diastereomeric species, which will exhibit separate signals in the ¹⁹F NMR spectrum. The integration of these signals allows for the precise quantification of the enantiomeric excess (ee). researchgate.net

Table 3: Hypothetical ¹⁹F NMR Data for a Mixture of Enantiomers of 3-fluorobutane-1-sulfonyl chloride with a Chiral Shift Reagent

| Enantiomer | Chemical Shift (δ, ppm) | Integration |

| (R)-enantiomer | -185.2 | 98% |

| (S)-enantiomer | -185.5 | 2% |

Note: This is a hypothetical representation demonstrating the use of ¹⁹F NMR for enantiomeric excess determination.

Mass Spectrometry Techniques for Product Elucidation (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the calculated mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For alkanesulfonyl chlorides, common fragmentation pathways include the loss of a chlorine atom, followed by the loss of sulfur dioxide (SO₂), leading to the formation of an alkyl cation. rsc.orgcdnsciencepub.comcore.ac.ukaaqr.orgwikipedia.org The analysis of these fragments helps to piece together the structure of the parent molecule.

Table 4: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 175.0019 | 175.0021 |

| [M-Cl]⁺ | 139.0276 | 139.0275 |

| [M-SO₂Cl]⁺ | 73.0657 | 73.0659 |

Note: This is a hypothetical representation of expected HRMS data.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.govox.ac.uknih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the molecule. researchgate.net

For a chiral compound like this compound, if a suitable single crystal can be obtained, X-ray crystallography can unambiguously determine the 'R' or 'S' configuration at the chiral center. gcms.cz This technique is considered the gold standard for absolute configuration assignment. ox.ac.uk

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, GC)

Chiral chromatography is a technique used to separate enantiomers. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.comnih.govresearchgate.netsigmaaldrich.comresearchgate.netwiley.com The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. nih.govresearchgate.netjeol.com

For a volatile compound like 3-fluorobutane-1-sulfonyl chloride, chiral GC would be a suitable method for assessing its enantiomeric purity. chromatographyonline.comsigmaaldrich.com The area under each peak in the chromatogram is proportional to the amount of each enantiomer present, allowing for the calculation of the enantiomeric excess. Chiral HPLC can also be employed, often after derivatization of the sulfonyl chloride to a less reactive species. nih.govresearchgate.net

Table 5: Hypothetical Chiral GC Data for this compound

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 12.5 | 99.5 |

| (S)-enantiomer | 13.2 | 0.5 |

Note: This is a hypothetical representation of expected chiral GC data.

Theoretical and Computational Studies

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of (3R)-3-fluorobutane-1-sulfonyl chloride is not static but exists as an equilibrium of multiple conformers arising from rotation around its single bonds. The relative stability of these conformers is dictated by a combination of steric hindrance and subtle stereoelectronic effects, which are interactions between electron orbitals that depend on the molecule's geometry. wikipedia.org The presence of a highly electronegative fluorine atom and a bulky sulfonyl chloride group introduces significant electronic and steric complexity.

A comprehensive conformational analysis, typically performed using quantum mechanical methods such as Density Functional Theory (DFT), would investigate the potential energy surface by systematically rotating the key dihedral angles: C1-C2, C2-C3, and C3-S. The analysis reveals that specific staggered conformations are energetically preferred over eclipsed ones.

Key stereoelectronic interactions expected to influence conformational preference include:

Gauche Effect: A common phenomenon in 1,2-difluoroethane, a gauche arrangement between two electronegative substituents can be more stable than the anti-conformation. In this compound, a gauche interaction between the C-F bond and the C-S bond (or S-Cl bond) could be a stabilizing factor, despite the potential for steric repulsion.

Computational models can predict the relative energies of the most stable conformers. The results often highlight a delicate balance where the energetically most favorable structure is the one that best optimizes these stabilizing stereoelectronic interactions while minimizing destabilizing steric clashes.

| Conformer | Dihedral Angle (F-C3-C2-S) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| A (Global Minimum) | ~65° (gauche) | 0.00 | σC-H → σ*C-F hyperconjugation |

| B | ~180° (anti) | 0.75 | Minimized steric hindrance |

| C | ~-65° (gauche) | 1.20 | Less favorable steric interactions |

Prediction and Validation of Reaction Pathways and Transition States

Sulfonyl chlorides are versatile intermediates in organic synthesis, primarily known for their reactions with nucleophiles at the electrophilic sulfur atom. magtech.com.cn Computational chemistry allows for the detailed exploration of potential reaction mechanisms, providing insights into the transition states and activation energies that govern reaction rates.

For this compound, a primary reaction pathway to investigate is the nucleophilic substitution at the sulfur center. This can proceed through different mechanisms, such as an addition-elimination pathway or a more concerted SN2-like process. By modeling the reaction coordinate, chemists can map the energy profile of the reaction from reactants to products.

The process involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS), which represents the maximum energy point along the minimum energy pathway. The TS is a saddle point on the potential energy surface, and its structure provides crucial information about the bond-making and bond-breaking processes. For a reaction with a nucleophile (Nu-), the transition state would likely feature a trigonal bipyramidal geometry around the sulfur atom, with the nucleophile and the leaving group (chloride) in the axial positions.

Frequency Analysis: A frequency calculation is performed to validate the located structures. A stable minimum (reactant, product) will have all real vibrational frequencies, whereas a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

These calculations yield the activation energy (ΔE‡), which is the energy difference between the transition state and the reactants. This value is fundamentally related to the reaction rate and can be used to predict how changes in the nucleophile or solvent will affect the reaction outcome.

| Nucleophile | Solvent Model | Calculated ΔE‡ (kcal/mol) | Predicted Reaction Rate |

|---|---|---|---|

| Hydroxide (OH-) | Water (PCM) | 15.2 | Fast |

| Ammonia (NH3) | Water (PCM) | 18.5 | Moderate |

| Water (H2O) | Water (PCM) | 25.1 | Slow |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured or calculated reactivity. A QSRR study for derivatives of this compound could predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts.

To build a QSRR model, one would first define a "training set" of related sulfonyl chlorides with known reactivity data (e.g., reaction rate constants). For each molecule in the set, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: Partial atomic charges (e.g., on the sulfur atom), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices (e.g., van der Waals radii of substituents).

Topological Descriptors: Parameters that describe the connectivity of atoms in the molecule.

Using statistical methods like multiple linear regression, a mathematical equation is developed that links the descriptors to the observed reactivity. A typical QSRR model might take the form:

log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge on S) + c₃*(Molecular Volume)

This equation can then be used to predict the reactivity (log(k)) for new molecules (the "test set") simply by calculating their descriptor values. The predictive power of the model is assessed by how well it reproduces the reactivity of the test set compounds. Such models can be instrumental in systematically optimizing a molecule for a desired reaction profile.

| Compound | LUMO Energy (eV) | Partial Charge on S (a.u.) | Observed log(k) | Predicted log(k) |

|---|---|---|---|---|

| This compound | -1.25 | +0.85 | -3.50 | -3.52 |

| Butane-1-sulfonyl chloride | -1.10 | +0.82 | -4.10 | -4.08 |

| (3R)-3-chlorobutane-1-sulfonyl chloride | -1.35 | +0.86 | -3.20 | -3.21 |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Catalytic Systems for its Transformations

Future research will likely focus on developing novel asymmetric catalytic systems to exploit the reactivity of the sulfonyl chloride group in (3R)-3-fluorobutane-1-sulfonyl chloride while controlling stereochemistry. The development of such systems is crucial for synthesizing complex chiral molecules.

One promising avenue is the use of chiral nickel catalysts in photoredox reactions. Recent studies have shown that merging a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst can enable the asymmetric production of α-C chiral sulfones. rsc.org This methodology could be adapted for this compound to generate sulfonyl radicals that can participate in asymmetric carbon-sulfur bond formations. rsc.org

Another area of exploration is the use of chiral surfactant-type catalysts in aqueous media. These catalysts can form micelles that create a hydrophobic microenvironment, which has been shown to enhance enantioselectivity in asymmetric reactions of aliphatic ketones. acs.org Investigating similar systems for the transformation of this compound could lead to highly stereoselective and environmentally friendly synthetic methods.

Furthermore, the development of stereogenic-at-cobalt(III) complexes as catalysts presents an exciting opportunity. nih.gov These catalysts have been successful in the asymmetric synthesis of chiral sulfinamides and could potentially be adapted for reactions involving sulfonyl chlorides, offering a new approach to controlling the stereochemical outcome of transformations involving this compound. nih.gov

| Catalytic System | Potential Application for this compound | Anticipated Outcome |

| Chiral Nickel / Photoredox | Asymmetric sulfonylation reactions | Synthesis of novel α-C chiral sulfones with high enantioselectivity |

| Chiral Surfactant-Type Catalysts | Asymmetric transformations in aqueous media | Environmentally friendly and highly stereoselective synthesis |

| Stereogenic-at-Cobalt(III) Complexes | Asymmetric synthesis of sulfonamide derivatives | Novel methods for controlling stereochemistry at the sulfur center |

Exploration of Bio-orthogonal Reactions and Chemical Biology Tools

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly expanding field. wikipedia.orgwebsite-files.com The unique properties of this compound make it a candidate for the development of new chemical biology tools.

A key area of future research will be the design of bio-orthogonal reactions involving this compound. For instance, sulfonyl chlorides can react with specific functional groups under physiological conditions. nih.gov Research could focus on developing derivatives of this compound that can selectively label biomolecules in living cells. acs.org

The development of probes for activity-based protein profiling (ABPP) is another promising direction. The sulfonyl chloride moiety can act as a reactive handle to covalently modify specific amino acid residues in proteins, allowing for the study of enzyme function and the identification of new drug targets. The chiral and fluorinated nature of this compound could provide unique selectivity and properties to such probes.

Furthermore, this compound could be incorporated into drug delivery systems. For example, it could be used to synthesize prodrugs that release a therapeutic agent upon a specific biological trigger. The bio-orthogonal release of sulfonamides has been demonstrated, and a similar strategy could be developed using this compound. nih.gov

Deeper Mechanistic Insights into Challenging Stereoselective Transformations

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Future research should aim to gain deeper mechanistic insights into the stereoselective transformations of this compound.

Kinetic studies will be essential to elucidate the reaction pathways and identify the rate-determining steps in its transformations. researchgate.net For example, investigating the solvolysis of this compound in various solvents can provide information about the nature of the transition state and the role of the solvent in the reaction mechanism. researchgate.net

Computational studies, such as density functional theory (DFT) calculations, can be employed to model the reaction pathways and predict the stereochemical outcomes of different transformations. nih.gov These studies can help in understanding the factors that govern the stereoselectivity of reactions involving this chiral sulfonyl chloride.

Isotopic labeling studies can also provide valuable information about bond-forming and bond-breaking steps in the reaction mechanism. By selectively replacing atoms with their isotopes, it is possible to track the fate of different parts of the molecule during the reaction.

Sustainable and Scalable Synthetic Routes

The development of sustainable and scalable synthetic routes for the production of this compound and its derivatives is of paramount importance for its practical application. Future research should focus on environmentally friendly methods that minimize waste and energy consumption.

One approach is the use of photocatalysis with heterogeneous catalysts. For example, potassium poly(heptazine imide), a metal-free photocatalyst, has been used for the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions. acs.orgnih.gov Adapting this methodology for the synthesis of this compound could offer a more sustainable alternative to traditional methods. acs.org

Continuous flow chemistry is another promising avenue for the scalable and safe synthesis of sulfonyl chlorides. rsc.org This technology allows for precise control over reaction parameters, leading to higher yields and purity, while minimizing the risks associated with handling reactive intermediates. rsc.org

The use of greener solvents and reagents is also a key aspect of sustainable synthesis. rsc.org Research into alternative reaction media, such as ionic liquids or supercritical fluids, could lead to more environmentally benign processes. Additionally, exploring the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which generates a recyclable byproduct, could improve the sustainability of the synthesis. organic-chemistry.orgresearchgate.net

| Synthetic Approach | Advantages | Relevance to this compound |

| Heterogeneous Photocatalysis | Use of visible light, mild conditions, recyclable catalyst | Sustainable synthesis from readily available precursors |

| Continuous Flow Chemistry | Enhanced safety, precise control, scalability | Safe and efficient large-scale production |

| Green Solvents and Reagents | Reduced environmental impact, improved safety | Environmentally friendly synthesis and derivatization |

Computational Design of New Reactions and Reagents

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can be used to design new reactions and reagents with desired properties.

Molecular docking simulations can be employed to predict the binding of derivatives of this compound to biological targets, such as enzymes. nih.gov This can guide the design of new inhibitors or probes with high affinity and selectivity.

Quantum mechanics (QM) calculations can be used to study the reactivity of the sulfonyl chloride group and to design new transformations. For example, QM methods can help in identifying suitable catalysts and reaction conditions for achieving high stereoselectivity in reactions involving this compound.

The design of functional multisulfonyl chloride initiators for living radical polymerization has been demonstrated, and similar computational design principles could be applied to this compound to develop new monomers for advanced materials. cmu.edu By computationally screening different derivatives, it may be possible to identify candidates with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and key purity considerations for (3R)-3-fluorobutane-1-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves fluorination of a precursor (e.g., 3R-3-fluorobutane) followed by sulfonation using chlorosulfonic acid under anhydrous conditions. Key factors include:

- Temperature control : Maintain 0–5°C during sulfonation to avoid side reactions.

- Solvent selection : Use dichloromethane or chloroform to stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from diethyl ether) ensures >95% purity .

- Characterization : Confirm enantiomeric purity via chiral HPLC or polarimetry.

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : NMR (δ ~ -200 ppm for C3-F) and NMR (doublet for C3-H due to fluorine coupling).

- Mass Spectrometry : ESI-MS (m/z 174.62 [M]) confirms molecular weight.

- IR Spectroscopy : Peaks at 1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) .

Q. What nucleophilic reactions are most efficient for modifying the sulfonyl chloride group?

- Methodological Answer : The sulfonyl chloride group reacts readily with:

- Amines : Form sulfonamides (e.g., with benzylamine in THF, 0°C, 90% yield).

- Alcohols : Generate sulfonate esters (e.g., methanol with catalytic pyridine, 70°C, 85% yield).

- Thiols : Produce disulfides (e.g., ethanethiol in DMF, room temperature, 80% yield).

- Quench unreacted reagent : Use ice-cold water to hydrolyze excess sulfonyl chloride .

Advanced Research Questions

Q. How does the reactivity of this compound compare to halogenated analogs (e.g., Cl/Br-substituted derivatives)?

- Methodological Answer :

- Electronic effects : Fluorine’s electronegativity enhances electrophilicity at sulfur, accelerating nucleophilic substitution vs. Cl/Br analogs.

- Steric effects : Smaller F atom minimizes steric hindrance, improving reaction rates (e.g., 2x faster sulfonamide formation vs. (3R)-3-chloro analog) .

- Comparative data :

| Compound | Relative Reactivity (vs. amine) | Half-life in HO (25°C) |

|---|---|---|

| (3R)-3-Fluoro derivative | 1.0 (reference) | 12 min |

| (3R)-3-Chloro derivative | 0.5 | 25 min |

| (3R)-3-Bromo derivative | 0.3 | 40 min |

Q. What strategies mitigate stability issues during storage or reaction conditions?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N) at -20°C in amber vials to prevent hydrolysis or photodecomposition.

- In situ generation : Prepare fresh by reacting (3R)-3-fluorobutane-1-thiol with Cl gas in acetic acid.

- Stabilizers : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture .

Q. How can contradictions in reaction outcomes (e.g., variable yields) be systematically analyzed?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify critical factors.

- Mechanistic probes : Use -labeling or kinetic isotope effects to elucidate rate-limiting steps.

- Side-product analysis : LC-MS or GC-MS to detect byproducts (e.g., sulfonic acids from hydrolysis) .

Q. What role does this compound play in studying protein-ligand interactions?

- Methodological Answer :

- Covalent modification : Reacts with cysteine residues (e.g., in enzyme active sites) to form stable thioether bonds.

- Proteomics workflow :

Incubate compound with target protein (pH 7.4, 37°C, 1 hr).

Quench with excess β-mercaptoethanol.

Analyze via SDS-PAGE or MALDI-TOF to identify modified residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.